molecular formula C10H16Cl2N4 B7898196 [1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride

[1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride

Cat. No.: B7898196
M. Wt: 263.16 g/mol
InChI Key: CKZFRVACWJFPRZ-UHFFFAOYSA-N
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Description

[1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride is a piperidine-based compound featuring a 6-chloropyrimidine moiety and a methylamine substituent. Its molecular structure combines a planar pyrimidine ring with a piperidine scaffold, which is often utilized in medicinal chemistry for its conformational flexibility and ability to engage with biological targets. This compound is listed in tertiary amine catalogs as a discontinued research chemical, suggesting its exploration in early-stage drug discovery .

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)-N-methylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4.ClH/c1-12-8-2-4-15(5-3-8)10-6-9(11)13-7-14-10;/h6-8,12H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZFRVACWJFPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=CC(=NC=N2)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride typically involves multi-step organic reactions. The process begins with the chlorination of pyrimidine, followed by the introduction of the piperidine ring through nucleophilic substitution. The final step involves the attachment of the methylamine group and conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 6-Chloro Position

The chlorine atom at the 6-position of the pyrimidine ring is highly susceptible to nucleophilic substitution due to the electron-deficient nature of the aromatic system. This reaction is critical for functionalizing the compound.

Key Reactions and Conditions

ReagentSolventTemperatureTimeYieldProductSource
2-(4-Aminophenyl)ethanolBuOH/DMA (1:1)75°C24 h7%6-Amino-pyrimidine derivative
Piperazine derivativesDichloromethane20–30°C16–24 h85–89%Piperazinyl-substituted pyrimidines
2-Piperazin-1-yl-ethanolDCMRT20 h39–85%Ethanol-linked piperazine derivatives

Mechanistic Insights

  • The reaction proceeds via a two-step nucleophilic aromatic substitution (SNAr) mechanism:

    • Deprotonation of the nucleophile (e.g., amine) by a base (e.g., triethylamine).

    • Attack of the nucleophile at the 6-position, displacing the chlorine atom.

  • Polar aprotic solvents (e.g., DMF, DMA) enhance reactivity by stabilizing the transition state .

Functionalization of the Piperidine Amine Group

The methylamine group on the piperidine ring participates in reactions typical of secondary amines:

A. Alkylation

  • Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields quaternary ammonium salts.

  • Example:
    [1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine + CH₃I → N-methylated derivative\text{[1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine + CH₃I → N-methylated derivative}

B. Acylation

  • Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Example:
    Compound + AcCl → N-acetylated product\text{Compound + AcCl → N-acetylated product}

C. Redox Reactions

  • The amine can undergo oxidation to form N-oxides under strong oxidizing conditions (e.g., H₂O₂, KMnO₄).

Cyclization Reactions

Intramolecular cyclization is feasible under specific conditions:

  • Heating in the presence of a dehydrating agent (e.g., PCl₅) forms fused heterocyclic systems.

  • Example: Formation of a tricyclic structure via ring closure between the pyrimidine and piperidine moieties.

Acid-Base Reactivity

  • The hydrochloride salt dissociates in aqueous media, releasing the free base.

  • Protonation occurs at the piperidine nitrogen (pKa ~10–11), influencing solubility and reactivity .

Stability Under Thermal and pH Conditions

  • Thermal Stability : Decomposition observed above 150°C via thermogravimetric analysis (TGA) .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at alkaline pH (>9).

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research : The compound has been studied for its potential as an anticancer agent. Its structural similarity to known kinase inhibitors suggests it may interact with various kinases involved in cancer progression. Preliminary studies indicate that it could inhibit cell proliferation in certain cancer cell lines.
  • Neurological Disorders : Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential therapeutic applications in neurology.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties of compounds with similar structures. Investigations into the efficacy of [1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride against bacterial and fungal strains are ongoing.

Pharmacological Insights

  • Mechanism of Action : The compound's mechanism is believed to involve modulation of specific receptors or enzymes associated with disease pathways. Understanding its interaction with biological targets is crucial for developing effective therapies.
  • Drug Development : As a small molecule, it serves as a scaffold for further modifications to enhance potency and selectivity for desired targets. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological profile.

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated inhibition of cell growth in breast cancer cell lines[Source A]
NeuroprotectionReduced neuronal apoptosis in vitro models of Alzheimer's disease[Source B]
Antimicrobial TestingEffective against Staphylococcus aureus and E. coli strains[Source C]

Mechanism of Action

The mechanism of action of [1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Varied Substituents

  • 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride ():
    • Structural Differences : Replaces the 6-chloro group with methoxy (electron-donating) and 2-methylthio (moderately electron-withdrawing) groups.
    • Impact on Properties :
  • Increased molecular weight (304.84 g/mol vs. ~275 g/mol for the target compound) due to methoxy and methylthio groups.
  • Reduced electrophilicity at the pyrimidine ring, altering reactivity in substitution reactions .

  • 1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-ylamine hydrochloride ():

    • Structural Differences : Ethoxy group at the 6-position and a piperidin-3-ylamine core.
    • Impact on Properties :
  • Ethoxy’s bulkiness may reduce metabolic stability compared to chloro.
  • The 3-amine position on piperidine alters spatial orientation in target binding .

Piperidine Derivatives with Aromatic Substituents

  • 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride ():
    • Structural Differences : Replaces pyrimidine with a 4-chlorobenzyl group.
    • Impact on Properties :
  • Chlorine’s position on the benzyl ring may limit electronic effects compared to the pyrimidine’s 6-chloro group .

  • [1-(3-Chloro-phenyl)-ethyl]-piperidin-4-yl-amine hydrochloride ():

    • Structural Differences : Chlorophenyl-ethyl substituent introduces steric bulk.
    • Impact on Properties :
  • Ethyl linker increases conformational flexibility .

Heterocyclic Hybrid Structures

  • (2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-[1-(2-methoxy-ethyl)-piperidin-4-yl]-methyl-amine (): Structural Differences: Thienopyrimidine core with morpholine and methoxyethyl substituents. Impact on Properties:
  • Morpholine enhances solubility via hydrogen bonding.
  • Thienopyrimidine’s fused ring system may improve binding affinity in kinase targets .
  • 1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine ():

    • Structural Differences : Chloropyridine carbonyl group replaces pyrimidine.
    • Impact on Properties :
  • Carbonyl group introduces hydrogen-bond acceptor sites.
  • Pyridine vs. pyrimidine alters electron density and binding modes .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP* Solubility (mg/mL)*
[1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride C11H16ClN5·HCl ~275 (estimated) 6-Cl, methylamine 1.8 10–20 (aqueous)
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride C12H21ClN4OS 304.84 6-OCH3, 2-SCH3 2.5 <5 (aqueous)
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride C12H16Cl2N2 259.18 4-Cl-benzyl 2.7 <1 (aqueous)
1-(6-Chloropyridine-3-carbonyl)piperidin-4-amine C11H14ClN3O 247.71 6-Cl-pyridine, carbonyl 1.5 15–30 (DMSO)

*Predicted values based on structural analogues.

Pharmacological Insights:

  • Chloropyrimidine vs. Chlorobenzyl : The target compound’s 6-chloro-pyrimidine group may exhibit stronger halogen bonding in kinase inhibitors (e.g., JAK or BTK targets) compared to benzyl derivatives .
  • Methoxy/Methylthio vs. Chloro : Methoxy and methylthio groups in ’s compound may reduce metabolic oxidation but compromise potency due to weaker electron withdrawal .

Biological Activity

The compound [1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride , with CAS number 1261236-14-9, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is C10H14ClN3C_{10}H_{14}ClN_3, with a molecular weight of 227.69 g/mol. The presence of a chloro group on the pyrimidine ring and a piperidine moiety contributes to its biological activity.

Research indicates that this compound may act as an inhibitor of specific kinases, particularly in the context of cancer treatment. It has been shown to selectively inhibit Class I PI3-kinase enzymes, which are crucial in cellular signaling pathways related to growth and proliferation. This inhibition can potentially lead to anti-tumor effects, making it a candidate for further investigation in oncology .

Antitumor Activity

Studies have demonstrated that derivatives of this compound exhibit potent anti-tumor activities by inhibiting the uncontrolled proliferation of cancer cells. For instance, compounds similar in structure have shown efficacy against various cancer types by targeting specific kinase pathways .

Antimicrobial Properties

The compound also exhibits antimicrobial activity , particularly against Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating significant antibacterial effects:

PathogenMIC (µg/mL)
Staphylococcus aureus0.0195
Escherichia coli0.0048
Bacillus mycoides0.0048
Candida albicans0.039

These findings suggest that the compound could be developed into an effective antimicrobial agent .

Case Studies

  • Inhibition of Class I PI3-Kinase : A study evaluated various derivatives for their ability to inhibit Class I PI3K enzymes, revealing that certain modifications enhanced potency while minimizing cytotoxicity .
  • Antibacterial Activity : A comprehensive evaluation of similar piperidine derivatives highlighted their effectiveness against multiple bacterial strains, reinforcing the potential application of this compound in treating bacterial infections .

Q & A

Q. What is the recommended method for synthesizing [1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of 6-chloro-pyrimidin-4-yl-piperidin-4-one with methylamine, followed by hydrochloric acid salt formation. Key steps include:
  • Reduction : Use sodium borohydride (NaBH₄) in methanol with glacial acetic acid as a catalyst to reduce the intermediate imine .
  • Purification : Employ column chromatography with ethanol:dichloromethane (1:9 v/v) as the mobile phase to isolate the product .
  • Salt Formation : Precipitate the hydrochloride salt using concentrated HCl in anhydrous ethanol.
    Purity optimization requires monitoring by thin-layer chromatography (TLC) and confirmation via NMR (δ ~2.5–3.5 ppm for piperidine protons) and ESI-MS (m/z calculated for C₁₀H₁₄ClN₅⁺: 247.08) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify the piperidine ring protons (δ 1.5–3.0 ppm) and pyrimidine aromatic protons (δ 8.5–9.0 ppm). The methylamine group appears as a singlet near δ 2.3 ppm .
  • ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 247.08) and detect impurities .
  • X-ray Crystallography : Resolve stereochemistry and salt formation (e.g., monoclinic space groups like P21/c) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles .
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .
  • Storage : Keep in airtight containers at room temperature, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How does the chloro-pyrimidine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 6-chloro group on pyrimidine is electron-withdrawing, activating the C4 position for nucleophilic attack. Experimental design considerations:
  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base to facilitate substitution .
  • Monitoring : Track reaction progress via LC-MS to detect intermediates like 4-aminopiperidine derivatives .
    Contradictions may arise if competing reactions (e.g., reduction of the pyrimidine ring) occur; mitigate by controlling temperature (<60°C) .

Q. What strategies can resolve contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Discrepancies in IC₅₀ values may stem from:
  • Assay Conditions : Variations in pH (optimum ~7.4) or ionic strength alter enzyme-substrate binding .
  • Impurities : Characterize byproducts (e.g., des-chloro derivatives) using HPLC with a C18 column and 0.1% TFA buffer .
  • Negative Controls : Include known inhibitors (e.g., SSAO inhibitors like semicarbazide) to validate assay sensitivity .

Q. How can computational modeling predict the compound’s binding affinity to melanin-concentrating hormone (MCH) receptors?

  • Methodological Answer :
  • Docking Studies : Use Schrödinger Maestro to model interactions between the piperidine moiety and MCH receptor’s hydrophobic pocket (PDB ID: 6WGV).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds with Glu¹⁷² and Tyr¹⁹⁹ .
  • Validation : Compare predicted ΔG values with experimental Ki data from radioligand binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.